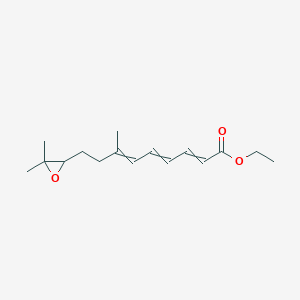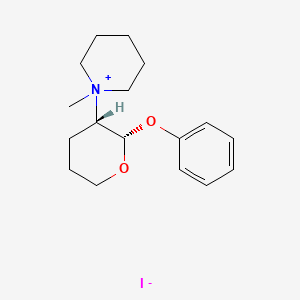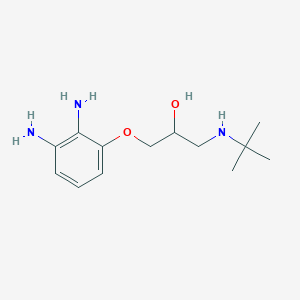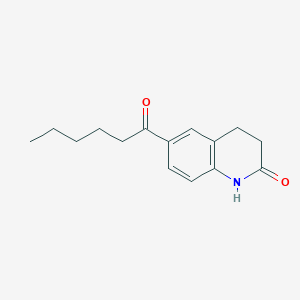![molecular formula C24H18N4 B14490993 2,5-Diphenyl-1,6-dihydro[1,2]diazocino[5,6-b]quinoxaline CAS No. 63943-66-8](/img/structure/B14490993.png)
2,5-Diphenyl-1,6-dihydro[1,2]diazocino[5,6-b]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Diphenyl-1,6-dihydro[1,2]diazocino[5,6-b]quinoxaline is a nitrogen-containing heterocyclic compound. This compound is part of the quinoxaline family, which is known for its diverse biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Diphenyl-1,6-dihydro[1,2]diazocino[5,6-b]quinoxaline typically involves the condensation of substituted aromatic 1,2-diamines with 1,2-dicarbonyl compounds. One common method is the reaction of o-phenylenediamine with benzil under acidic conditions to form the quinoxaline core . The reaction is usually carried out in the presence of a catalyst, such as nanostructured pyrophosphate Na2PdP2O7, which enhances the efficiency of the reaction .
Industrial Production Methods
Industrial production of quinoxaline derivatives often employs green chemistry principles to minimize environmental impact. Methods such as microwave-assisted synthesis, metal-catalyzed reactions, and phase-transfer catalysis are commonly used to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2,5-Diphenyl-1,6-dihydro[1,2]diazocino[5,6-b]quinoxaline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the quinoxaline core to dihydroquinoxaline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoxaline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and amines are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxaline derivatives, and various substituted quinoxalines .
Scientific Research Applications
2,5-Diphenyl-1,6-dihydro[1,2]diazocino[5,6-b]quinoxaline has a wide range of scientific research applications:
Chemistry: Used as a building block
Properties
CAS No. |
63943-66-8 |
|---|---|
Molecular Formula |
C24H18N4 |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
2,5-diphenyl-1,6-dihydrodiazocino[5,6-b]quinoxaline |
InChI |
InChI=1S/C24H18N4/c1-3-9-17(10-4-1)21-15-23-24(26-20-14-8-7-13-19(20)25-23)16-22(28-27-21)18-11-5-2-6-12-18/h1-14H,15-16H2 |
InChI Key |
POWCWMKAEPKJSW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=NC3=CC=CC=C3N=C2CC(=NN=C1C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-[(2-Amino-4-oxo-1,4-dihydroquinazolin-6-yl)methoxy]benzoic acid](/img/structure/B14490946.png)






![2-(Sulfanylamino)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B14490992.png)


